REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][C:2]1=O.[O:8]=[C:9]([CH3:17])[CH2:10][S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:16][O:15][C:13]([C:12]1[S:11][C:10]([C:9](=[O:8])[CH3:17])=[C:1]2[CH2:5][CH2:4][CH2:3][C:2]=12)=[O:14] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(C(CCC1)=O)=O
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
O=C(CSCC(=O)OC)C
|
Name
|
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter off the mixture
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the residue by a flash column on silica gel eluting with PE
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=C2C1CCC2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 mg | |
YIELD: PERCENTYIELD | 4.5% | |
YIELD: CALCULATEDPERCENTYIELD | 4.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |